N-(4-chloro-2-fluorophenyl)-2-ethoxyacetamide
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Overview
Description
N-(4-chloro-2-fluorophenyl)-2-ethoxyacetamide is an organic compound characterized by the presence of a chloro and fluoro substituent on the phenyl ring and an ethoxyacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-fluorophenyl)-2-ethoxyacetamide typically involves the reaction of 4-chloro-2-fluoroaniline with ethyl 2-chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of the aniline attacks the carbonyl carbon of the ethyl 2-chloroacetate, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-fluorophenyl)-2-ethoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)-2-ethoxyacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-ethoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-fluorophenyl)cyclopropanecarboxamide
- N-(2-chloro-4-fluorophenyl)-2-thiophenecarboxamide
- N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide
Uniqueness
N-(4-chloro-2-fluorophenyl)-2-ethoxyacetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C10H11ClFNO2 |
---|---|
Molecular Weight |
231.65 g/mol |
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-ethoxyacetamide |
InChI |
InChI=1S/C10H11ClFNO2/c1-2-15-6-10(14)13-9-4-3-7(11)5-8(9)12/h3-5H,2,6H2,1H3,(H,13,14) |
InChI Key |
QUWNYXDWPSLEAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)NC1=C(C=C(C=C1)Cl)F |
Origin of Product |
United States |
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